2-Iodo-4,5-dimethylpyridine is an organic compound with the molecular formula . It is characterized by a pyridine ring substituted with iodine at the second position and two methyl groups at the fourth and fifth positions. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The mechanism of action in these reactions varies based on the specific conditions and reagents used.
The synthesis of 2-Iodo-4,5-dimethylpyridine typically involves:
2-Iodo-4,5-dimethylpyridine finds applications in various areas:
Several compounds share structural similarities with 2-Iodo-4,5-dimethylpyridine. Here are some notable examples:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 4,5-Dimethylpyridine | Lacks iodine; only has methyl groups | Less reactive than iodinated derivatives |
| 2-Bromo-4,5-dimethylpyridine | Contains bromine instead of iodine | Different reactivity profile due to bromine |
| 2-Chloro-4,5-dimethylpyridine | Contains chlorine; less reactive than iodine | Chlorine's lower reactivity affects substitution |
| 2-Iodo-3,5-dimethylpyridine | Iodine at position 2; methyls at positions 3 and 5 | Different substitution patterns due to methyl placement |
The presence of the iodine atom in 2-Iodo-4,5-dimethylpyridine significantly enhances its reactivity compared to similar compounds that lack this halogen. This unique feature allows for a broader range of chemical transformations and applications in organic synthesis and medicinal chemistry .
The systematic name 2-iodo-4,5-dimethylpyridine follows IUPAC rules, where the pyridine ring is numbered to assign the lowest possible locants to substituents. The iodine atom occupies position 2, while methyl groups are at positions 4 and 5. This nomenclature distinguishes it from regioisomers like 4-iodo-2,5-dimethylpyridine, which shares the molecular formula but differs in substituent placement.
The molecular formula is C₇H₈IN, with a molecular weight of 233.05 g/mol. This aligns with related iodo-pyridine derivatives, such as 4-iodo-2,5-dimethylpyridine (PubChem CID 69280970), which shares the same formula and weight. Substituent positions influence physical properties but do not alter the overall stoichiometry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈IN |
| Molecular Weight (g/mol) | 233.05 |
| CAS Number | Not formally assigned |
While direct spectroscopic data for 2-iodo-4,5-dimethylpyridine is scarce, inferences are drawn from analogs:
No crystallographic data exists for 2-iodo-4,5-dimethylpyridine. However, studies on analogs like 5-bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS 2244721-42-2) reveal planar pyridine rings with iodine and methyl groups adopting equatorial positions to minimize steric strain. Computational modeling (DFT) predicts similar planarity and bond lengths for the title compound.
Comparative analysis highlights the impact of substituent position and identity:
Iodo-substituted pyridines exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom serves as a leaving group. Methyl groups enhance solubility in organic solvents compared to unsubstituted analogs.
Early methods for synthesizing halogenated pyridines relied on direct electrophilic aromatic substitution (EAS) using elemental iodine or iodine monochloride under strongly acidic conditions [1] [5]. These approaches often suffered from poor regioselectivity due to competing substitution patterns at the 2-, 3-, and 4-positions of the pyridine ring. For example, iodination of 2-aminopyridine involved sequential addition of iodine and hydrogen peroxide in aqueous media, with strict temperature control to minimize side reactions [1]. While effective for simple substrates, these methods struggled with polysubstituted pyridines like 4,5-dimethyl derivatives due to steric hindrance and electronic deactivation.
Pyridine-catalyzed iodination emerged as an alternative, leveraging the base’s ability to activate nitroalkanes. Studies on 2-nitropropane iodination in aqueous and methanolic solutions demonstrated significant deuterium isotope effects, highlighting the role of solvent-proton interactions in rate determination [5]. However, these systems lacked the precision required for selective iodination at the 2-position of dimethyl-substituted pyridines, necessitating advances in directing group strategies.
Contemporary syntheses prioritize regiocontrol through directed C–H activation and transition metal catalysis. Phosphine-based halogenation strategies, initially developed for 4-halopyridines, have been adapted for 2-iodo derivatives by modifying steric and electronic parameters [2]. For instance, heterocyclic phosphines form transient phosphonium salts at the 4-position, which can be displaced by iodide nucleophiles under optimized conditions. Computational studies reveal that C–iodine bond formation proceeds via an S~N~Ar mechanism, with phosphine elimination as the rate-determining step [2].
Iodine-catalyzed oxidative cyclocondensation represents another breakthrough, particularly in aqueous media. A micellar system using sodium dodecyl sulfate (SDS) enables efficient coupling of 2-aminopyridines with ketones, achieving gram-scale synthesis of iodinated heterocycles [4]. While originally applied to imidazopyridines, this method’s reliance on iodine’s dual role as a Lewis acid and oxidant suggests adaptability to 2-iodo-4,5-dimethylpyridine synthesis.
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phosphine-mediated | Heterocyclic P(III) | DCM | 80–120°C | 45–72% | [2] |
| Iodine/SDS micellar | I~2~ | Water | 80°C | 65–85% | [4] |
| Pyridine-catalyzed | Pyridine | MeOH/H~2~O | 25–40°C | 50–60% | [5] |
Iodine’s versatility as a catalyst and reagent is central to modern protocols. In micellar aqueous systems, substoichiometric iodine (30 mol%) facilitates Schiff base formation and subsequent oxidative aromatization, eliminating the need for stoichiometric oxidants [4]. Phosphine-based systems employ LiI or KI with triflic acid to generate iodide nucleophiles in situ, achieving turnover numbers >10 in optimized cases [2].
Transition metal catalysts, though less explored for this specific compound, offer potential via directed C–H activation. Palladium complexes with bidentate ligands could theoretically direct iodination to the 2-position of 4,5-dimethylpyridine, though current literature focuses on simpler substrates [2].
Solvent polarity profoundly impacts iodination efficiency. Aqueous systems enhance reactivity through hydrophobic packing effects, as demonstrated in SDS micelles where iodine mediates coupling at the water–surfactant interface [4]. Conversely, methanolic solutions in pyridine-catalyzed reactions exhibit deuterium isotope effects ($$k{H}/k{D} ≈ 2.5$$), indicating proton transfer in the rate-limiting step [5].
Reaction optimization for 2-iodo-4,5-dimethylpyridine involves:
Crystallization remains the primary purification method, with cooling to <10°C ensuring high recovery of crystalline product [1]. Ice-water rinsing removes unreacted iodine and inorganic salts, though chromatographic methods may be necessary for highly polar byproducts. Yield maximization strategies include:
The chemical reactivity of 2-Iodo-4,5-dimethylpyridine is fundamentally governed by the electron-deficient nature of the pyridine ring and the exceptional leaving group ability of the iodine atom [1]. The compound exhibits characteristic nucleophilic aromatic substitution patterns that distinguish it from other halopyridine derivatives. The presence of the iodine atom at the 2-position creates a highly electrophilic carbon center, making it particularly susceptible to nucleophilic attack .
The mechanism of nucleophilic substitution at the iodo position proceeds through an addition-elimination pathway, commonly referred to as the nucleophilic aromatic substitution (SNAr) mechanism [3]. In this process, a nucleophile attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a Meisenheimer complex intermediate. The aromatic character of the pyridine ring is temporarily disrupted as the nucleophile adds to the ring, with the negative charge stabilized by the electron-withdrawing nitrogen atom. The iodide ion is subsequently eliminated in a fast step, restoring the aromaticity of the pyridine ring [4].
The reactivity pattern of 2-Iodo-4,5-dimethylpyridine follows the general trend observed for halopyridines, where nucleophilic substitution occurs preferentially at the 2- and 4-positions rather than the 3-position [3]. This regioselectivity is attributed to the greater electrophilicity of the carbon atoms adjacent to the nitrogen atom, which can better stabilize the negative charge developed during the nucleophilic attack through resonance effects [4].
The presence of the two methyl substituents at the 4- and 5-positions introduces subtle electronic effects that influence the reactivity at the 2-position. These methyl groups are electron-donating through hyperconjugation and inductive effects, which slightly reduces the electrophilicity of the 2-position compared to unsubstituted 2-iodopyridine. However, the compound remains highly reactive toward nucleophiles due to the powerful electron-withdrawing effect of the nitrogen atom and the excellent leaving group ability of iodine [1].
2-Iodo-4,5-dimethylpyridine serves as an excellent electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. The palladium-catalyzed coupling with arylboronic acids proceeds through the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [5]. The oxidative addition of the carbon-iodine bond to palladium(0) complexes is particularly facile due to the weak C-I bond strength and high polarizability of the iodine atom [6].
Research has demonstrated that iodopyridines generally exhibit superior reactivity compared to their bromo and chloro counterparts in Suzuki coupling reactions [7]. Studies of related halopyridine systems have shown that the coupling yields can range from 51% to 89% depending on the specific substitution pattern and reaction conditions [8]. The electronic properties of the pyridine ligands significantly influence the catalytic efficiency, with more basic pyridine ligands generally providing enhanced performance in palladium-catalyzed cross-coupling reactions [9].
Comprehensive investigations of Suzuki-Miyaura coupling reactions using various pyridine-based ligands have revealed that reaction yields can be optimized through careful selection of catalyst systems. Data from systematic studies show that palladium complexes with different pyridine ligands achieve yields ranging from 64% to 98% under optimized conditions [9]. The choice of base, solvent system, and temperature significantly affects the overall reaction outcome.
The Heck reaction of 2-Iodo-4,5-dimethylpyridine with alkenes represents another important class of cross-coupling transformations. The mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by alkene coordination and migratory insertion to form a σ-alkyl palladium intermediate [10]. The reaction concludes with β-hydride elimination and reductive elimination to regenerate the palladium(0) catalyst [11].
The reactivity of iodopyridines in Heck reactions is generally high, with the electron-deficient nature of the pyridine ring facilitating the oxidative addition step [10]. Studies have shown that anionic palladium halide intermediates can serve as competent species in Heck reactions, with isolated complexes demonstrating catalytic activity in model reactions [11]. The reaction conditions, including the choice of base and solvent, significantly influence the overall efficiency of the coupling process.
Temperature effects play a crucial role in Heck reactions involving halopyridines. While traditional Heck reactions often require elevated temperatures (100°C or higher), the use of modern catalyst systems and optimized reaction conditions can enable efficient coupling at more moderate temperatures [10]. The presence of electron-withdrawing groups on the pyridine ring enhances the electrophilicity of the carbon-iodine bond, facilitating oxidative addition under milder conditions.
The Sonogashira coupling of 2-Iodo-4,5-dimethylpyridine with terminal alkynes provides access to alkynylpyridine derivatives, which are valuable building blocks in organic synthesis [12]. The reaction typically employs a dual catalytic system consisting of a palladium catalyst and a copper co-catalyst, although copper-free variants have been developed [13].
The mechanism of Sonogashira coupling involves two independent catalytic cycles [12]. In the palladium cycle, oxidative addition of the aryl iodide to palladium(0) is followed by transmetalation with the alkynyl copper species generated in the copper cycle. The copper cycle involves the formation of copper acetylides from terminal alkynes in the presence of base and the copper co-catalyst [12].
Recent advances in Sonogashira coupling have focused on developing copper-free methodologies to avoid the formation of homocoupling products (Glaser coupling) that can occur in the presence of copper [13]. Water-soluble ligand systems have been developed that enable efficient coupling reactions in aqueous media, providing environmentally benign alternatives to traditional organic solvent-based protocols [13].
The efficiency of Sonogashira coupling with iodopyridines is generally high due to the facile oxidative addition of the carbon-iodine bond. Heterocyclic aryl iodides, including pyridine derivatives, have been shown to undergo successful coupling with terminal alkynes in yields up to 95% [13]. The choice of ligand system significantly influences the reaction outcome, with specialized pyrimidine-based ligands providing enhanced performance in aqueous media.
Metal-halogen exchange reactions of 2-Iodo-4,5-dimethylpyridine represent a fundamental transformation in organometallic chemistry, providing access to highly reactive organometallic intermediates [14]. The process involves the replacement of the carbon-iodine bond with a carbon-metal bond, typically using electropositive metals such as lithium, magnesium, or zinc [14].
Lithium-halogen exchange is particularly well-developed for pyridine systems, with organolithium reagents such as n-butyllithium serving as common exchange partners [14]. The reaction follows the general mechanism where the organolithium reagent attacks the carbon-iodine bond, leading to the formation of a lithiated pyridine species and an alkyl iodide byproduct [15]. The exchange process is typically rapid and occurs at low temperatures to prevent side reactions [14].
The regioselectivity of lithium-halogen exchange in halopyridines depends on the position of the halogen substituent. Studies have shown that exchange at the 2-position occurs readily with n-butyllithium in tetrahydrofuran at low temperatures [15]. The resulting 2-lithiopyridine derivatives are highly nucleophilic and can be trapped with various electrophiles to introduce functional groups at the 2-position [16].
Kinetic studies have revealed that the rate of lithium-halogen exchange follows the trend I > Br > Cl, reflecting the relative weakness of the carbon-halogen bonds [14]. The exchange reaction is kinetically controlled, with the rate primarily influenced by the stability of the carbanion intermediates. The sp² hybridized carbon in pyridine systems generally exhibits enhanced reactivity compared to sp³ hybridized centers [14].
Beyond lithium-halogen exchange, 2-Iodo-4,5-dimethylpyridine can participate in exchange reactions with other metals, including magnesium and zinc [17]. Magnesium-halogen exchange can be achieved using alkylmagnesium reagents, leading to the formation of pyridylmagnesium species that exhibit different reactivity profiles compared to their lithium counterparts [17].
The use of lithium naphthalenide as a reducing agent provides an alternative approach to generating metalated pyridine derivatives [16]. This method involves single-electron transfer reduction of the carbon-iodine bond, followed by radical coupling processes to form organometallic intermediates [16]. The reactivity toward lithium naphthalenide shows positional dependence, with 2- and 4-halopyridines exhibiting higher reactivity than 3-halopyridines [16].
The organometallic intermediates formed through metal-halogen exchange can be stabilized through coordination to additional ligands or incorporated into more complex molecular architectures [18]. Transition metal complexes featuring pyridine-based ligands have been extensively studied for their catalytic applications, particularly in cross-coupling reactions [18].
Recent developments in organometallic chemistry have focused on the synthesis of bimetallic complexes that incorporate pyridine-derived ligands [18]. These systems can exhibit unique reactivity patterns, including metal-metal bond formation and dynamic behavior in solution [18]. The electronic properties of the pyridine ligands significantly influence the structure and reactivity of the resulting organometallic complexes.
The redox behavior of 2-Iodo-4,5-dimethylpyridine is characterized by its susceptibility to both oxidative and reductive transformations, influenced by the electron-deficient nature of the pyridine ring and the redox-active iodine substituent [19]. Under various reaction conditions, the compound can undergo electron transfer processes that lead to the formation of radical intermediates or charged species [20].
Electrochemical studies of halopyridines have revealed that reduction typically occurs at the carbon-halogen bond, leading to the formation of pyridyl radicals through reductive cleavage [20]. The reduction potential of halopyridines varies significantly with the nature of the halogen substituent, with iodopyridines generally exhibiting more positive reduction potentials compared to their bromo and chloro analogs [20].
Single-electron transfer reduction of 2-Iodo-4,5-dimethylpyridine can be achieved using various reducing agents, including photoredox catalysts and metal-based reductants [21]. The resulting pyridyl radicals exhibit unique reactivity patterns, including the ability to participate in radical addition reactions with electron-rich alkenes [21]. This radical chemistry has been exploited in synthetic applications, including the development of novel C-C bond-forming processes [21].
The stability of pyridyl radicals formed through reductive cleavage depends on the specific substitution pattern and reaction conditions [22]. Spectroscopic studies have confirmed the formation of these radical intermediates, which can be characterized by electron paramagnetic resonance (EPR) spectroscopy [22]. The radicals can undergo various termination processes, including hydrogen atom transfer and radical coupling reactions [20].
Under oxidative conditions, 2-Iodo-4,5-dimethylpyridine can undergo transformations at both the pyridine ring and the iodine substituent [19]. The pyridine nitrogen can be oxidized to form N-oxide derivatives, which exhibit altered electronic properties and reactivity patterns compared to the parent compound [23]. These N-oxide species can serve as directing groups in subsequent functionalization reactions.
Photochemical oxidation represents another important pathway for pyridine derivatives [24]. Studies have shown that pyridine compounds can undergo hydroxyl radical-initiated oxidation under atmospheric conditions, leading to the formation of various products including ring-opened species [24]. The kinetics of these oxidation processes have been extensively studied using ab initio computational methods [24].
The presence of methyl substituents at the 4- and 5-positions can influence the oxidative stability of the compound. These electron-donating groups can provide some stabilization against oxidative degradation, although the overall reactivity is still dominated by the electron-deficient pyridine ring system [25].
The thermal stability of 2-Iodo-4,5-dimethylpyridine is primarily limited by the weakness of the carbon-iodine bond [25]. At elevated temperatures, homolytic cleavage of the C-I bond can occur, leading to the formation of radical species that can participate in various secondary reactions [25]. The thermal decomposition pathways are influenced by the reaction environment, including the presence of oxygen, moisture, and other reactive species.
Studies of related halopyridine systems have shown that thermal stability decreases in the order Cl > Br > I, reflecting the relative bond strengths [25]. The methyl substituents provide some stabilization through steric and electronic effects, but the compound should be stored and handled under appropriate conditions to prevent thermal decomposition [25].
The stability of 2-Iodo-4,5-dimethylpyridine varies significantly depending on the solvent system employed [26]. In polar protic solvents, the compound can undergo nucleophilic substitution reactions, particularly under basic conditions [26]. Aprotic solvents generally provide better stability, although the specific choice of solvent can influence the reactivity toward various reagents [26].
The compound exhibits good stability in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene under ambient conditions [26]. However, exposure to strongly basic or nucleophilic media can lead to substitution of the iodine atom, even in the absence of intentionally added nucleophiles [26]. This reactivity must be considered when selecting appropriate reaction conditions for synthetic applications.
Kinetic investigations of pyridine ring functionalization reactions involving 2-Iodo-4,5-dimethylpyridine have revealed important insights into the mechanistic pathways and rate-determining steps [27]. These studies employ various analytical techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry, to monitor reaction progress and determine kinetic parameters [27].
The kinetics of nucleophilic aromatic substitution reactions at the 2-position of iodopyridines have been extensively studied [28]. These reactions typically follow second-order kinetics, with the rate depending on both the concentration of the nucleophile and the halopyridine substrate [28]. The rate-determining step is generally the formation of the Meisenheimer complex intermediate, with the subsequent elimination of iodide occurring rapidly [28].
Temperature-dependent kinetic studies have provided activation parameters for nucleophilic substitution reactions [28]. The activation energy for iodine displacement is typically lower than for other halogens, reflecting the weaker C-I bond and the better leaving group ability of iodide [28]. The pre-exponential factor in the Arrhenius equation provides information about the entropy of activation, which is generally negative due to the ordered nature of the transition state [28].
Solvent effects on nucleophilic substitution kinetics have been investigated through comparative studies in various media [28]. Polar aprotic solvents generally accelerate the reaction by stabilizing the anionic intermediate without strongly solvating the nucleophile [28]. The choice of solvent can significantly affect both the reaction rate and the selectivity for different substitution products [28].
Kinetic studies of palladium-catalyzed cross-coupling reactions involving 2-Iodo-4,5-dimethylpyridine have focused on identifying the rate-determining step and understanding the role of various reaction parameters [27]. These reactions typically exhibit zero-order kinetics with respect to the substrate concentrations under optimized conditions, indicating that the catalyst regeneration step is rate-limiting [27].
The effect of ligand structure on reaction kinetics has been systematically investigated [29]. Studies have shown that electron-rich phosphine ligands generally accelerate the cross-coupling process by facilitating the reductive elimination step [29]. The steric properties of the ligands also play a crucial role, with bulky ligands promoting reductive elimination while potentially hindering the oxidative addition step [29].
Temperature-dependent kinetic measurements have revealed that cross-coupling reactions exhibit Arrhenius behavior over a wide temperature range [27]. The activation energy for these processes is typically in the range of 15-25 kcal/mol, depending on the specific reaction conditions and catalyst system employed [27]. Higher temperatures generally accelerate the coupling process, although excessive temperatures can lead to catalyst decomposition and reduced selectivity [27].
Advanced kinetic analysis techniques have been employed to distinguish between competing mechanistic pathways in pyridine functionalization reactions [22]. Isotope labeling studies using deuterium-labeled substrates have provided evidence for specific elementary steps in the reaction mechanism [22]. These studies can reveal whether C-H bond breaking occurs in the rate-determining step or in a subsequent fast equilibrium [22].
Competitive kinetic experiments have been used to determine relative reaction rates for different substrates [22]. These studies have shown that the reactivity of halopyridines in cross-coupling reactions follows the trend I > Br > Cl, consistent with the relative ease of oxidative addition to palladium catalysts [22]. The presence of electron-withdrawing substituents on the pyridine ring generally accelerates the reaction, while electron-donating groups have the opposite effect [22].
Quantum chemical calculations have been employed to complement experimental kinetic studies [27]. Density functional theory calculations can provide detailed information about transition state structures and activation barriers, helping to rationalize observed kinetic behavior [27]. These computational studies have been particularly valuable in understanding the role of different ligands and reaction conditions on the overall reaction kinetics [27].